molecular formula C13H11FN6O3 B2446295 3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one CAS No. 1796897-07-8

3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one

Cat. No.: B2446295
CAS No.: 1796897-07-8
M. Wt: 318.268
InChI Key: OWFXZZINTJLGDY-UHFFFAOYSA-N
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Description

3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one is a complex organic compound that features a unique combination of functional groups, including an azetidinone ring, a fluorophenyl group, and a nitropyrimidinylamino moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidinone core, followed by the introduction of the fluorophenyl group and the nitropyrimidinylamino moiety. Key steps may include:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the Nitropyrimidinylamino Moiety: This can be accomplished through amination reactions using appropriate nitropyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or sulfonic acids.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitropyridine
  • 4-(4-Chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN6O3/c14-7-1-3-8(4-2-7)19-6-9(12(19)21)17-13-16-5-10(20(22)23)11(15)18-13/h1-5,9H,6H2,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFXZZINTJLGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=C(C=C2)F)NC3=NC=C(C(=N3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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